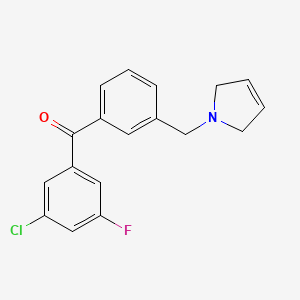

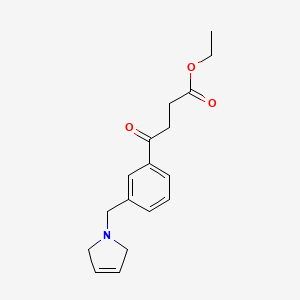

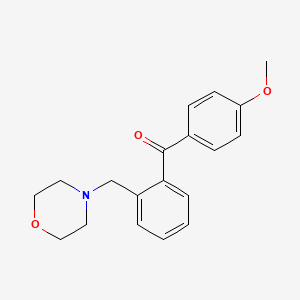

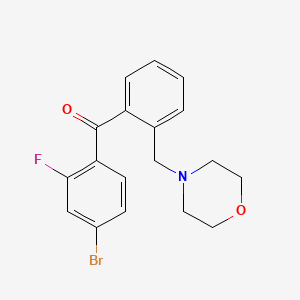

![molecular formula C17H23NO3 B1327304 Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate CAS No. 898775-27-4](/img/structure/B1327304.png)

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate was described using a specific butyric acid as the starting material . These methods suggest that the synthesis of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate could potentially involve a Knoevenagel condensation or a similar annulation reaction.

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as single crystal X-ray diffraction, as seen in the analysis of polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . The molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability of the crystal structure. These techniques could be applied to determine the molecular structure of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Chemical Reactions Analysis

The papers describe various chemical reactions that compounds similar to Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might undergo. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in THF produced diethyl 4-oxo-4H-pyran-2,5-dicarboxylate . Additionally, the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with other reagents led to the formation of pyridine derivatives . These reactions indicate that Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate might also be amenable to nucleophilic attacks or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the ability to participate in supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, can affect the solubility, melting point, and crystal packing of the compound . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of the compound. These considerations would be relevant for determining the properties of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Aplicaciones Científicas De Investigación

Synthesis and Compound Development

Synthesis Techniques : Research into the synthesis of similar compounds, such as ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate, offers insights into novel synthetic methods for structurally related compounds, potentially including Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Wangze Song, 2001).

Intermediate Compound Synthesis : The synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, a key intermediate in the production of angiotension converting enzyme inhibitors, highlights the importance of related butyrate esters in pharmaceutical production (Li Li, 2003).

Enzymatic Activity Enhancement : Studies on compounds such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate demonstrate potential applications in enhancing enzymatic activities, which could be relevant for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate (Mohamed Abd, Gawaad Awas, 2008).

Pharmaceutical and Chemical Applications

Chemosensor Development : Research on compounds like Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, a colorimetric chemosensor, points to potential applications of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in sensory technologies (T. Aysha et al., 2021).

Anticancer Research : The synthesis and evaluation of similar compounds for anticancer activities, such as ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, suggest a potential research direction for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cancer treatment (Raquib Alam et al., 2016).

Blood Platelet Aggregation Inhibition : Alkyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrates and related compounds have been studied for their inhibitory activity against blood platelet aggregation, indicating a potential pharmacological application for Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate in cardiovascular health (T. Nishi et al., 1983).

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDMKNZAFAVZAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643680 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate | |

CAS RN |

898775-27-4 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(pyrrolidin-1-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.